molecular formula C12H13BrF5NO B12119259 (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

(4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

Cat. No.: B12119259
M. Wt: 362.13 g/mol
InChI Key: SGAWKVOINNTGIJ-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound that features both bromine and pentafluoroethyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine typically involves multiple steps. One common route starts with the preparation of 4-bromobenzyl bromide, which is then reacted with 3-pentafluoroethyloxy-propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromine and pentafluoroethyloxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties may be harnessed to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and pentafluoroethyloxy groups can influence the compound’s binding affinity and specificity, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl bromide
  • 3-Pentafluoroethyloxy-propylamine
  • 4-Bromobenzylamine

Uniqueness

Compared to similar compounds, (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine stands out due to its combination of bromine and pentafluoroethyloxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H13BrF5NO

Molecular Weight

362.13 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine

InChI

InChI=1S/C12H13BrF5NO/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2

InChI Key

SGAWKVOINNTGIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)Br

Origin of Product

United States

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